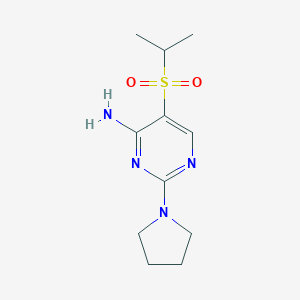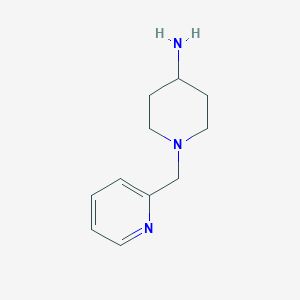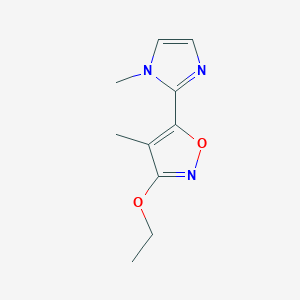
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole (EMI) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMI is a heterocyclic compound that contains both isoxazole and imidazole rings, making it a unique chemical entity.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. In material science, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a reagent for the detection and quantification of various analytes.
Wirkmechanismus
The exact mechanism of action of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is not well understood. However, studies have shown that 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to have both biochemical and physiological effects. Biochemically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, as discussed above. Physiologically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to reduce inflammation and pain in animal models. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds and materials. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is its low yield, which can make it difficult to obtain large quantities of the compound for certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. One direction is to further explore its anti-inflammatory and anti-cancer properties and develop new drugs based on its structure. Another direction is to use 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole as a building block for the synthesis of new materials with unique properties. Additionally, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be used as a reagent for the detection and quantification of various analytes, and further research can be done in this area to develop new analytical methods.
Synthesemethoden
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be synthesized using a multistep synthesis method. The first step involves the reaction of 3,4-dimethylisoxazole with ethyl bromoacetate to form ethyl 3-ethoxy-4-methyl-5-isoxazolecarboxylate. The second step involves the reaction of the ethyl ester with sodium methoxide and 1-methyl-1H-imidazole-2-carboxaldehyde to form 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. The yield of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole obtained from this method is around 40%.
Eigenschaften
CAS-Nummer |
194286-92-5 |
|---|---|
Produktname |
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole |
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-ethoxy-4-methyl-5-(1-methylimidazol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H13N3O2/c1-4-14-10-7(2)8(15-12-10)9-11-5-6-13(9)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
NBHYPUVUHSUBPO-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NC=CN2C |
Kanonische SMILES |
CCOC1=NOC(=C1C)C2=NC=CN2C |
Synonyme |
Isoxazole, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



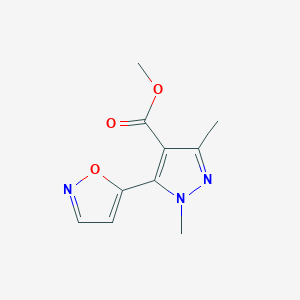

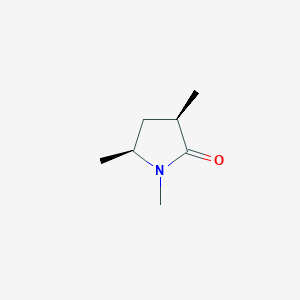
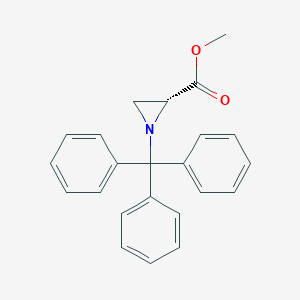
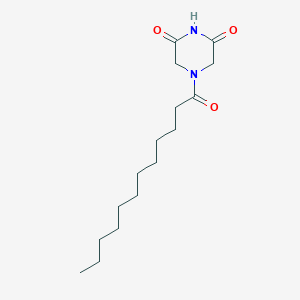
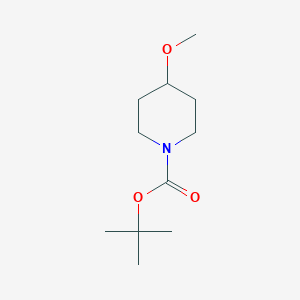
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)


